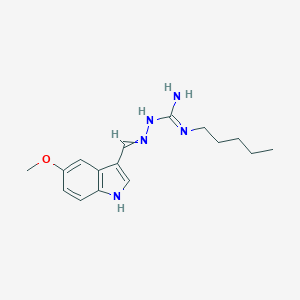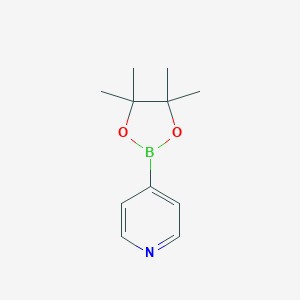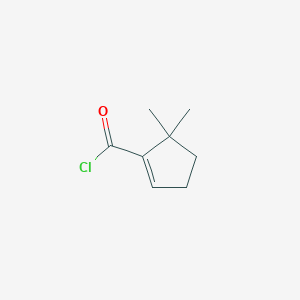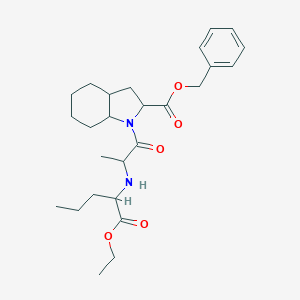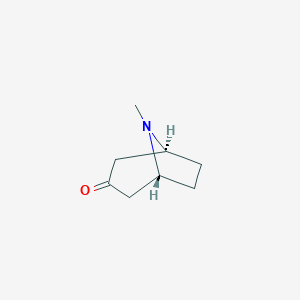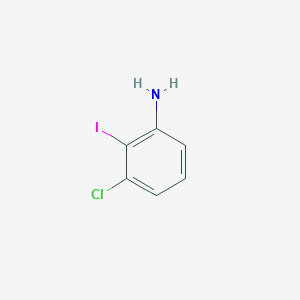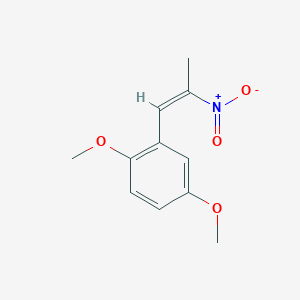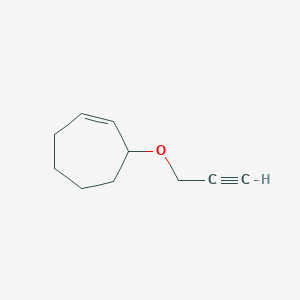
3-Prop-2-ynoxycycloheptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Prop-2-ynoxycycloheptene, also known as 3-PHC, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its ability to modulate the activity of various biological pathways, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-Prop-2-ynoxycycloheptene involves the modulation of various biological pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation. By modulating these pathways, this compound can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological pathway being modulated. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In cardiovascular cells, this compound has been shown to cause vasodilation, leading to a reduction in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Prop-2-ynoxycycloheptene in lab experiments include its ability to modulate multiple biological pathways, making it a versatile tool for studying cellular function. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the specific cell type and concentration used.
Direcciones Futuras
There are several future directions for research on 3-Prop-2-ynoxycycloheptene. One area of interest is the development of new drugs based on the structure of this compound, which could have improved pharmacological properties. Another area of interest is the identification of new biological pathways that can be modulated by this compound, which could lead to the discovery of new therapeutic targets. Finally, further studies are needed to better understand the potential toxic effects of this compound, which could inform the development of safer and more effective drugs.
Métodos De Síntesis
The synthesis of 3-Prop-2-ynoxycycloheptene involves the reaction of cycloheptenone with propargyl bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-Prop-2-ynoxycycloheptene have been extensively studied in various scientific fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by modulating the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
Propiedades
Número CAS |
150546-31-9 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-prop-2-ynoxycycloheptene |
InChI |
InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h1,5,7,10H,3-4,6,8-9H2 |
Clave InChI |
JOSFXENEDGPHNR-UHFFFAOYSA-N |
SMILES |
C#CCOC1CCCCC=C1 |
SMILES canónico |
C#CCOC1CCCCC=C1 |
Sinónimos |
Cycloheptene, 3-(2-propynyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





